molecular formula C18H19NO4 B3752745 propyl 3-[(phenoxyacetyl)amino]benzoate

propyl 3-[(phenoxyacetyl)amino]benzoate

Cat. No.: B3752745
M. Wt: 313.3 g/mol
InChI Key: POJPGKBMMBEEGO-UHFFFAOYSA-N
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Description

Propyl 3-[(phenoxyacetyl)amino]benzoate is a synthetic ester derivative featuring a benzoate backbone modified with a phenoxyacetyl amino substituent at the 3-position of the aromatic ring.

Structurally, the compound combines a propyl ester chain (providing moderate lipophilicity) with a phenoxyacetyl moiety, which may enhance binding affinity to biological targets such as enzymes or receptors. This design is common in pharmaceutical chemistry, where ester groups improve bioavailability, and aromatic substituents modulate target specificity.

Properties

IUPAC Name

propyl 3-[(2-phenoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-11-22-18(21)14-7-6-8-15(12-14)19-17(20)13-23-16-9-4-3-5-10-16/h3-10,12H,2,11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPGKBMMBEEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Ester Chain Length : Shorter chains (e.g., ethyl) reduce molecular weight and lipophilicity, while longer chains (butyl) increase both. Propyl balances solubility and membrane permeability .
  • Substituent Effects: The phenoxyacetyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in proteins compared to simpler amino or cyclopropylcarbonyl groups .

Computational and Experimental Data

  • LogD (pH 5.5): Analogous compounds like 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloro-2-phenylacetate exhibit a LogD of ~1.0–2.0 (estimated), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
  • Acid pKa : Derivatives with electron-withdrawing groups (e.g., sulfonamides) show lower pKa values (~19.78), increasing ionization at physiological pH and altering solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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propyl 3-[(phenoxyacetyl)amino]benzoate
Reactant of Route 2
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propyl 3-[(phenoxyacetyl)amino]benzoate

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